
Ethyl 5-bromo-2-oxo-1H-pyridine-3-carboximidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-bromo-2-oxo-1H-pyridine-3-carboximidate, also known as Boc-5-bromo-2-oxo-3-pyridinecarboxylic acid ethyl ester, is a chemical compound used in scientific research. This compound is a derivative of pyridine and is commonly used in the synthesis of various compounds in the pharmaceutical industry.
Mecanismo De Acción
The mechanism of action of Ethyl 5-bromo-2-oxo-1H-pyridine-3-carboximidate is not well understood. However, it is believed to act as an acylating agent and can react with various nucleophiles such as amines, alcohols, and thiols. This property makes it an important building block for the synthesis of various compounds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Ethyl 5-bromo-2-oxo-1H-pyridine-3-carboximidate. However, it is known to be a relatively stable compound and does not exhibit any significant toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Ethyl 5-bromo-2-oxo-1H-pyridine-3-carboximidate is its versatility as a building block for the synthesis of various compounds. It is also relatively easy to synthesize and purify. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for the research and development of Ethyl 5-bromo-2-oxo-1H-pyridine-3-carboximidate. One possible direction is the synthesis of new compounds with improved pharmacological properties. Another direction is the development of new materials using this compound as a building block. Additionally, the use of Ethyl 5-bromo-2-oxo-1H-pyridine-3-carboximidate in biological imaging and diagnostics is an area of active research. Further studies are needed to fully understand the mechanism of action and potential applications of this compound.
Conclusion:
In conclusion, Ethyl 5-bromo-2-oxo-1H-pyridine-3-carboximidate is an important compound used in scientific research for the synthesis of various compounds. Its versatility as a building block and relative ease of synthesis and purification make it a valuable tool in the pharmaceutical industry. Further research is needed to fully understand the potential applications of this compound and to develop new compounds with improved pharmacological properties.
Métodos De Síntesis
The synthesis of Ethyl 5-bromo-2-oxo-1H-pyridine-3-carboximidate involves the reaction of 5-bromo-2-oxo-1H-pyridine-3-carboxylic acid with ethyl chloroformate and N,N’-diisopropylethylamine (DIPEA). The reaction takes place in acetonitrile at room temperature and yields the desired product in good yield. The compound can be purified by column chromatography using a suitable solvent system.
Aplicaciones Científicas De Investigación
Ethyl 5-bromo-2-oxo-1H-pyridine-3-carboximidate is widely used in scientific research as a building block for the synthesis of various compounds. It is commonly used in the pharmaceutical industry for the synthesis of drugs such as antiviral, antibacterial, and anticancer agents. The compound is also used in the synthesis of fluorescent probes for biological imaging and in the development of new materials.
Propiedades
IUPAC Name |
ethyl 5-bromo-2-oxo-1H-pyridine-3-carboximidate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-2-13-7(10)6-3-5(9)4-11-8(6)12/h3-4,10H,2H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKFLBYAXSHSRQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C1=CC(=CNC1=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-bromo-2-hydroxynicotinimidate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(4-Ethylbenzoyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxamide hydrochloride](/img/structure/B2586962.png)
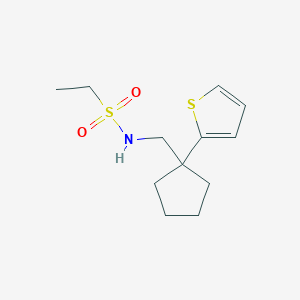


![N-(1-cyanocyclohexyl)-2-{[3,5-dichloro-4-(difluoromethoxy)phenyl]amino}acetamide](/img/structure/B2586967.png)
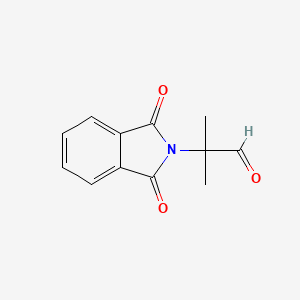
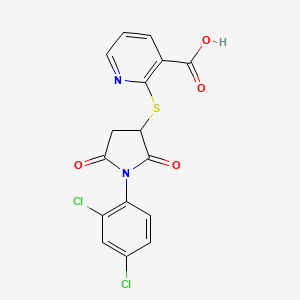

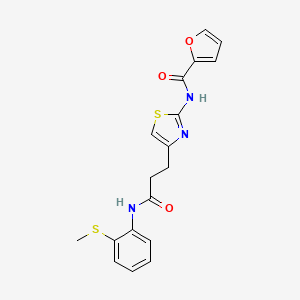
![2-[5-(2-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2586976.png)
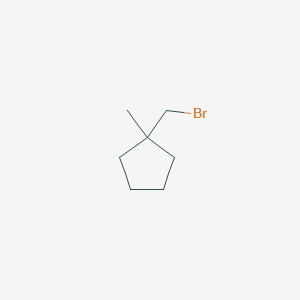
![3-{4-allyl-5-[(3,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone](/img/structure/B2586979.png)
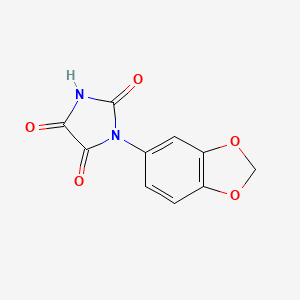
![Lithium(1+) ion 2-{2-[ethyl(2-methylpropyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B2586983.png)